molecular formula C17H15ClN2OS B3038105 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 743442-07-1

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No. B3038105
CAS RN: 743442-07-1
M. Wt: 330.8 g/mol
InChI Key: DIRLVHMWHQTTIE-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide” is a chemical compound with the CAS Number: 743442-07-1 . It has a molecular weight of 330.84 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15ClN2OS/c1-10-3-8-14-15(9-10)22-17(20-14)12-4-6-13(7-5-12)19-16(21)11(2)18/h3-9,11H,1-2H3,(H,19,21) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 330.84 . The InChI code provides additional information about its molecular structure .

Scientific Research Applications

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the interest in benzothiazole derivatives for their anti-tubercular activity . Additionally, new synthetic pathways could be explored to optimize the production of this compound.

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound interacts with its targets by inhibiting the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The inhibition of prostaglandin synthesis results in reduced inflammation and pain .

Biochemical Pathways

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . The compound’s action on these pathways leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Result of Action

The molecular and cellular effects of the compound’s action include significant anti-inflammatory and analgesic activities . Some of the synthesized compounds have shown to cause less ulcerogenic and irritative action on the gastrointestinal mucosa compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain groups at specific positions on the phenyl ring can enhance the antimicrobial activity of the synthesized thiazole derivatives . .

properties

IUPAC Name

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c1-10-3-8-14-15(9-10)22-17(20-14)12-4-6-13(7-5-12)19-16(21)11(2)18/h3-9,11H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRLVHMWHQTTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188587
Record name 2-Chloro-N-[4-(6-methyl-2-benzothiazolyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

CAS RN

743442-07-1
Record name 2-Chloro-N-[4-(6-methyl-2-benzothiazolyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743442-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(6-methyl-2-benzothiazolyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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